1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate
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Overview
Description
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is an organic compound with the molecular formula C7H10Br2O4. It is also known by its IUPAC name, dimethyl 2-bromo-2-(bromomethyl)succinate . This compound is characterized by the presence of two bromine atoms and two ester groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or thiol esters.
Reduction: Products include alcohols or alkanes.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and diagnostic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Dimethyl 2-bromo succinate: Contains only one bromine atom, resulting in different reactivity and applications.
Dimethyl 2,3-dibromo succinate: Has bromine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is unique due to the presence of two bromine atoms and two ester groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various chemical processes .
Biological Activity
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and a diester functional group. The molecular formula is C10H12Br2O4, indicating a complex structure that may contribute to its biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. A broth microdilution assay demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .
Table 1: Antimicrobial Activity of Related Brominated Compounds
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Compound A | 16 | Escherichia coli |
Compound B | 32 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar brominated compounds have shown to inhibit the expression of inflammatory mediators in vitro. For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study: Inhibition of Inflammatory Mediators
In a controlled study using rat mast cell lines, it was observed that specific derivatives significantly suppressed COX-2 activity and mRNA expression at concentrations as low as 500 µM. This suggests a potential therapeutic application in managing inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:
- NF-κB Pathway : Studies indicate that brominated compounds can inhibit NF-κB activation, leading to reduced transcription of pro-inflammatory genes.
- TRPV Channels : Some derivatives have been shown to act on transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of brominated compounds. Research indicates that the positioning of bromine atoms significantly affects the potency and selectivity of these compounds towards specific biological targets. For instance, substitution patterns on the aromatic ring can lead to substantial variations in activity levels .
Table 2: Structure-Activity Relationships of Brominated Compounds
Substituent Position | Activity Change | Remarks |
---|---|---|
Ortho | Minor decrease | Better tolerated |
Meta | Significant loss | Detrimental for activity |
Para | Moderate loss | Acceptable for further study |
Properties
IUPAC Name |
dimethyl 2-bromo-2-(bromomethyl)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKUHRSYHVQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CBr)(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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